N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide

Fragment-based drug discovery X-ray crystallography MAP1LC3B structural biology

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide (CAS 1311941-76-0, PDB ligand ID KA3) is a piperidine-1-carboxamide derivative featuring a cyclopropylmethyl substituent on the urea nitrogen and a 4-methoxy group on the piperidine ring. The compound was identified as a crystallographically validated fragment hit against human MAP1LC3B (microtubule-associated protein 1A/1B light chain 3B), a central autophagy protein and emerging target for autophagosome-tethering degrader (ATTEC) development.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1311941-76-0
Cat. No. B2913649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide
CAS1311941-76-0
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCOC1CCN(CC1)C(=O)NCC2CC2
InChIInChI=1S/C11H20N2O2/c1-15-10-4-6-13(7-5-10)11(14)12-8-9-2-3-9/h9-10H,2-8H2,1H3,(H,12,14)
InChIKeyWCMIDDIKVJWNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(Cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide (CAS 1311941-76-0) – Procurement-Ready Fragment Hit for MAP1LC3B Autophagy Target


N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide (CAS 1311941-76-0, PDB ligand ID KA3) is a piperidine-1-carboxamide derivative featuring a cyclopropylmethyl substituent on the urea nitrogen and a 4-methoxy group on the piperidine ring [1]. The compound was identified as a crystallographically validated fragment hit against human MAP1LC3B (microtubule-associated protein 1A/1B light chain 3B), a central autophagy protein and emerging target for autophagosome-tethering degrader (ATTEC) development [2]. Its X-ray co-crystal structure with MAP1LC3B has been deposited at 1.77 Å resolution (PDB 7GAK) [3]. The compound is a fragment-sized molecule (MW 212.3 Da) with Rule-of-Three-compliant physicochemical properties, making it a suitable starting point for fragment-based lead discovery campaigns targeting the LC3/GABARAP protein family [4].

Why Generic Piperidine Carboxamide Fragments Cannot Substitute for N-(Cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide in MAP1LC3B-Targeted Screening


Fragment-based drug discovery targeting the LC3/GABARAP protein family demands validated chemical starting points with confirmed binding poses. The extensive PanDDA fragment screening campaign (~1,000 crystals) by Schwalm et al. demonstrated that the majority of fragment hits bind exclusively to the HP2 sub-pocket of the LC3-interacting region (LIR) docking site, while the HP1 pocket remains largely unoccupied [1]. N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide is one of only 21 validated hits across the entire screen, and its designation as a 'Ligand of Interest' by the depositing Structural Genomics Consortium confirms that its electron density was specifically interpreted as a bound fragment rather than an artifact [2]. Generic substitution with unvalidated piperidine carboxamides lacking the precise substituent pattern (cyclopropylmethyl at the urea nitrogen; 4-methoxy on the piperidine) risks loss of the defined hydrogen-bond network and shape complementarity that anchor this fragment to the HP2 site. Without a confirmed X-ray pose at comparable resolution (≤1.77 Å), any substituted analog cannot be assumed to recapitulate this binding mode, compromising downstream structure-guided optimization and ATTEC linker design [3].

Quantitative Differentiation Evidence: N-(Cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide vs. In-Class Fragment Alternatives for MAP1LC3B


X-Ray Crystallographic Validation at 1.77 Å Resolution vs. Unvalidated or Lower-Resolution Fragment Analogs

N-(cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide (KA3) has been co-crystallized with human MAP1LC3B at 1.77 Å resolution (PDB 7GAK), yielding unambiguous electron density for the bound fragment [1]. Within the published PanDDA fragment screening dataset of 21 validated MAP1LC3B hits, crystal structure resolutions ranged from approximately 1.59 Å (ground-state model PDB 7GAU) to 1.81 Å across the series, placing KA3's 1.77 Å resolution within the upper tier of the set [2]. The compound was explicitly designated as a 'Ligand of Interest' by the depositing authors (Structural Genomics Consortium), confirming that the fragment density was manually interpreted as a genuine binding event rather than a crystallographic noise artifact [1]. In contrast, generic 4-methoxypiperidine-1-carboxamide derivatives without the cyclopropylmethyl substituent (e.g., CAS 1096834-47-7) lack any published co-crystal structure with MAP1LC3B, meaning their binding pose, if any, remains unvalidated .

Fragment-based drug discovery X-ray crystallography MAP1LC3B structural biology

Fragment Rule-of-Three Compliance and Lead-Like Physicochemical Profile vs. Bulkier Piperidine Carboxamide Analogs

KA3 possesses a molecular weight of 212.29 Da, XLogP3 of 0.7, 1 hydrogen bond donor, 2 hydrogen bond acceptors, topological polar surface area (TPSA) of 41.6 Ų, and 3 rotatable bonds [1]. These properties fully comply with the fragment Rule of Three (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3) [2]. By comparison, a representative closely related analog N-[(4-fluorophenyl)methyl]-4-methoxypiperidine-1-carboxamide (CAS 1222987-75-8) has MW 250.3 Da, XLogP ~2.3, and TPSA ~41.6 Ų—retaining the same TPSA but with a calculated LogP approximately 1.6 log units higher and a molecular weight 38 Da larger due to the 4-fluorobenzyl substituent . The lower LogP of KA3 (0.7) is closer to the optimal fragment range (0-2), reducing the risk of hydrophobic-driven non-specific binding while preserving sufficient aqueous solubility for biophysical assay compatibility.

Fragment-based drug discovery Physicochemical properties Rule of Three Lead-likeness

Specific Polar Interaction with Leu53 Backbone Amide Confirming Defined HP2 Binding Orientation

The 7GAK crystal structure reveals a close polar contact between the backbone amide hydrogen of Leu53 on MAP1LC3B and carbon C4 of the KA3 ligand at an interatomic distance of 2.12 Å [1]. This distance falls within the range characteristic of a C–H···O hydrogen bond or a van der Waals contact critical for defining the bound conformation of the fragment within the HP2 sub-pocket [1]. In contrast, a control fragment hit from the same PanDDA series, compound Z57450788 (PDB 7GAO), engages a different interaction network dominated by contacts with Phe80 and Tyr113 in the HP2 site, without the Leu53 backbone interaction [2]. The distinct polar contact pattern of KA3 with the HP2 rim residue Leu53 offers a structurally differentiated anchor point for fragment growth strategies, as the cyclopropylmethyl urea group orients toward a region adjacent to the HP2-UDS interface that may be exploitable for linker conjugation in ATTEC design [3].

Hydrogen bond interaction Structure-based drug design MAP1LC3B HP2 pocket Fragment binding mode

Provenance from the DSi-Poised Fragment Library with Full PanDDA Analysis Metadata

KA3 was screened as part of the DSi-poised Fragment Library, a curated collection of approximately 768 fragments at 500 mM in d6-DMSO, and its binding was detected and refined using the PanDDA (Pan-Dataset Density Analysis) methodology at the Diamond Light Source XChem facility [1]. PanDDA analysis provides quantitative event maps that distinguish genuine low-occupancy fragment binding events from background noise, yielding occupancy estimates and Z-scores for each hit. By contrast, generic commercially available piperidine carboxamide fragments are typically sold without any crystallographic screening metadata, requiring the end user to independently establish binding, which entails substantial investment in protein production, crystallization, soaking, and data collection (estimated >$50,000 per fragment campaign for a single target) [2]. The KA3 PanDDA deposition includes the full ground-state model (7GAU at 1.59 Å) and the complete event map, enabling direct retrieval of the electron density evidence for binding [3].

PanDDA analysis DSi-poised fragment library XChem fragment screening Crystallographic fragment screening

Binding to the Therapeutically Relevant HP2 Pocket vs. Unoccupied HP1 Site Across the Fragment Series

The Schwalm et al. (2024) study demonstrated across approximately 1,000 crystal structures that the vast majority of fragment hits bind to the HP2 sub-pocket of the LC3B LIR docking site, while the HP1 pocket remains largely unoccupied [1]. KA3 co-crystallizes with LC3B within this same HP2-binding series, confirming that the fragment occupies the therapeutically validated pocket used by endogenous LIR-motif-containing autophagy receptors and adapter proteins [2]. The HP2 pocket is the binding site for key autophagy cargo receptors such as p62/SQSTM1 and NBR1, making HP2-targeting fragments directly relevant for designing autophagosome-tethering degraders (ATTECs) [1]. Fragment hits targeting the HP1 pocket, by contrast, would require de novo validation of their biological relevance, as no endogenous ligands for HP1 have been definitively characterized in the context of autophagy receptor recruitment [1].

HP2 pocket selectivity ATTEC development Autophagy modulation LIR docking site

N-(Cyclopropylmethyl)-4-methoxypiperidine-1-carboxamide (CAS 1311941-76-0): Validated Application Scenarios for Scientific Procurement


Structure-Guided Fragment Growth for ATTEC Linker Conjugation

The confirmed 1.77 Å X-ray co-crystal structure of KA3 bound to the MAP1LC3B HP2 pocket, with a specific polar contact to Leu53 at 2.12 Å, provides an experimentally validated starting point for structure-guided fragment growth [1]. Medicinal chemists designing autophagosome-tethering chimeras (ATTECs) can use the cyclopropylmethyl urea group as a solvent-exposed vector for linker attachment while retaining the HP2-anchoring 4-methoxypiperidine core. The fragment's Rule-of-Three-compliant physicochemical profile (MW 212.3 Da, LogP 0.7) provides substantial headroom for property-preserving elaboration toward lead-like chemical space [2]. The complete PanDDA event map deposition allows computational chemists to retrieve electron density data for accurate docking and binding free energy calculations without repeating the crystallographic experiment [3].

Validated Positive Control for MAP1LC3B HP2 Pocket Binding Assays

As one of only 21 validated fragment hits from the comprehensive DSi-poised library screen against MAP1LC3B, KA3 can serve as a structurally characterized positive control for developing and validating new biophysical binding assays targeting the LC3/GABARAP HP2 pocket [1]. Its moderate molecular weight and balanced LogP (0.7) ensure adequate solubility for surface plasmon resonance (SPR), microscale thermophoresis (MST), and nuclear magnetic resonance (NMR) binding experiments at fragment-screening concentrations (typically 100–500 μM) [2]. The availability of the ground-state apo structure (PDB 7GAU at 1.59 Å) enables robust differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC) assay calibration with a confirmed HP2 binder [3].

Pharmacophore Template for Virtual Screening of LC3/GABARAP Ligands

The experimentally determined binding mode of KA3 within the HP2 pocket, characterized by the Leu53 backbone interaction and cyclopropylmethyl group orientation, provides a high-confidence pharmacophore template for ligand-based and structure-based virtual screening campaigns [1]. Computational chemists can extract the three-dimensional arrangement of the 4-methoxypiperidine carboxamide scaffold relative to key HP2 residues to generate pharmacophore queries for mining commercial or proprietary compound libraries. The fragment's low molecular complexity (3 rotatable bonds, MW 212 Da) ensures that pharmacophore models remain compact and specific, reducing false-positive rates in large-scale virtual screens [2].

Selective Chemical Probe Starting Point for Autophagy Pathway Deconvolution

The demonstrated selectivity of the DSi-poised fragment screen for the HP2 over HP1 pocket, with KA3 belonging to the HP2-binding majority, positions this fragment as a suitable starting point for developing selective chemical probes to deconvolute HP2-mediated protein-protein interactions in the autophagy pathway [1]. Unlike HP1-binding fragments (which were negligibly detected in the ~1,000 crystal screen), HP2-targeting molecules can be optimized to competitively displace endogenous LIR-motif proteins such as p62/SQSTM1, enabling pharmacological dissection of selective autophagy receptor function [1]. The complete PanDDA deposition metadata facilitates SAR studies by providing a baseline occupancy and binding mode reference for analog series development [2].

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